
Pamabrom
Overview
Description
Pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) is a xanthine-derived diuretic and antihistamine primarily used to alleviate water retention and bloating associated with premenstrual syndrome (PMS) . Structurally, it combines a theophylline moiety with 8-bromotheophylline, contributing to its diuretic properties through cyclic adenosine monophosphate (cAMP) modulation via phosphodiesterase inhibition . This compound is often formulated with analgesics like paracetamol (acetaminophen) or NSAIDs (e.g., naproxen) to address pain and inflammation in conditions such as dysmenorrhea . Pharmacokinetically, it is metabolized to 8-bromotheophylline, detectable in plasma, and is typically administered orally as an over-the-counter (OTC) medication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pamabrom is synthesized through a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol in a 1:1 ratio . The synthesis involves the following steps:
Preparation of 8-bromotheophylline: This involves the bromination of theophylline, a xanthine derivative, using bromine or a bromine-containing reagent under controlled conditions.
Combination with 2-amino-2-methyl-1-propanol: The 8-bromotheophylline is then combined with 2-amino-2-methyl-1-propanol to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced by combining the two components in large-scale reactors under controlled temperature and pressure conditions. The mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Pamabrom undergoes several types of chemical reactions, including:
Oxidation: The bromine atom in 8-bromotheophylline can undergo oxidation reactions under specific conditions.
Substitution: The amino group in 2-amino-2-methyl-1-propanol can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents for the oxidation reactions.
Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions involving the amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 8-bromotheophylline can lead to the formation of brominated xanthine derivatives .
Scientific Research Applications
Chemical Composition and Mechanism of Action
Pamabrom is chemically characterized as a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol . The diuretic effect is primarily attributed to 8-bromotheophylline, which is known to increase urine output by inhibiting the reabsorption of sodium in the kidneys. The secondary component, 2-amino-2-methyl-1-propanol, may also contribute to diuresis by affecting antidiuretic hormone release, although this remains under investigation .
Pharmacokinetic Studies
Recent research has developed a bioanalytical method for measuring this compound levels in human plasma using high-performance liquid chromatography (HPLC) with UV detection. This method was validated through a pharmacokinetic study involving a single oral dose of 25 mg of this compound combined with paracetamol and naproxen sodium. The study demonstrated the reliability of this method for assessing drug absorption and elimination profiles in clinical settings .
Clinical Applications
This compound is commonly used in combination with acetaminophen for treating dysmenorrhea (menstrual pain). A randomized, double-blind clinical trial assessed the efficacy of this compound in conjunction with other analgesics. The results indicated that both treatment combinations (this compound with naproxen sodium and paracetamol versus this compound with paracetamol and pyrilamine) provided similar pain relief outcomes, highlighting the effectiveness of this compound in managing menstrual discomfort without significant adverse effects .
Table 1: Clinical Trial Overview
Study Design | Treatment Combinations | Participants | Outcome Measures |
---|---|---|---|
Randomized, Double-blind | Naproxen Sodium + Paracetamol + this compound Paracetamol + Pyrilamine + this compound | 200 | Pain intensity reduction |
Duration | 3 menstrual cycles | Adverse events monitoring |
Safety and Side Effects
While generally well-tolerated, this compound has been associated with mild side effects such as headache and gastrointestinal disturbances. A case study reported a fixed drug eruption linked to this compound, underscoring the importance of monitoring for hypersensitivity reactions in susceptible individuals .
Broader Therapeutic Potential
Beyond its primary use for menstrual symptoms, this compound's diuretic properties may have applications in treating conditions associated with fluid retention. Its role as an adjunctive therapy in managing obesity-related edema or neurodegenerative diseases is an area of ongoing research .
Mechanism of Action
Pamabrom exerts its effects by increasing urination, which helps reduce water retention and bloating. The active component, 8-bromotheophylline, acts as a weak diuretic by increasing glomerular filtration and potentially affecting tubular reabsorption. This leads to an increase in the excretion of sodium and chloride ions, resulting in increased urine output .
Comparison with Similar Compounds
Pamabrom vs. Hydrochlorothiazide
Hydrochlorothiazide, a thiazide diuretic, is structurally and mechanistically distinct from this compound. Below is a comparative analysis:
Data Table: Key Differences and Similarities
Key Research Findings
- Efficacy in Edema : this compound is effective for mild, cyclical water retention (e.g., PMS), while hydrochlorothiazide is preferred for chronic conditions like hypertension .
- Mechanistic Uniqueness: this compound’s antinociceptive effects via opioid receptor-NO-cGMP pathways differentiate it from thiazides, which lack analgesic properties .
- Combination Use : this compound is frequently combined with analgesics (e.g., paracetamol) for synergistic relief of menstrual symptoms , whereas hydrochlorothiazide is combined with antihypertensives (e.g., ACE inhibitors) .
This compound vs. Other Xanthine Derivatives
While this compound shares structural similarities with theophylline, key differences include:
Biological Activity
Pamabrom, a diuretic compound primarily used for alleviating menstrual discomfort, consists of a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol . This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.
This compound's primary active ingredient, 8-bromotheophylline , is a methylxanthine that exhibits diuretic properties. The mechanisms through which this compound operates include:
- Increased Glomerular Filtration Rate (GFR) : this compound enhances renal tubular permeability, leading to increased GFR and subsequent diuresis .
- Inhibition of Sodium Reabsorption : It inhibits sodium reabsorption in the proximal tubule, promoting sodium and water excretion .
- Antidiuretic Hormone Suppression : The presence of 2-amino-2-methyl-1-propanol may suppress antidiuretic hormone release from the posterior pituitary gland .
Pharmacokinetics
This compound is rapidly absorbed following oral administration. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Maximal Plasma Concentration | 2.5 mg/L at 0.78 h |
Mean Residence Time | 12 hours |
Half-life | 21.35 hours |
The pharmacokinetic properties such as volume of distribution and routes of elimination remain undetermined .
Clinical Applications
This compound is commonly utilized in over-the-counter medications for the relief of menstrual symptoms, often in combination with other analgesics like acetaminophen and naproxen sodium. A recent clinical trial evaluated its efficacy in treating primary dysmenorrhea:
- Study Design : Two drug combinations were tested:
- Test group: Naproxen sodium (220 mg), paracetamol (300 mg), this compound (25 mg).
- Control group: Paracetamol (500 mg), pyrilamine (15 mg), this compound (25 mg).
- Results : Both combinations were found to be equally effective in reducing dysmenorrheic pain among participants .
Case Studies
A notable case involved a patient who developed a fixed drug eruption after exposure to this compound. This highlights the potential for adverse reactions associated with its use, although such occurrences are rare .
Safety Profile
This compound is generally well-tolerated with minimal side effects. The most frequently reported adverse effects in clinical studies include mild headache and abdominal pain . Its safety profile makes it suitable for use in various populations, including those with menstrual discomfort.
Q & A
Basic Research Questions
Q. What analytical methods are commonly validated for quantifying Pamabrom in pharmacokinetic studies?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection is widely used for quantifying this compound (measured as its metabolite, 8-bromotheophylline) in plasma and urine. Key validation parameters include linearity (e.g., 20–600 µg/mL), precision (RSD <2%), accuracy (98–102% recovery), and sensitivity (LLOQ of 20 ng/mL). Stability-indicating methods involve forced degradation studies under acidic, alkaline, oxidative, and thermal conditions to confirm specificity . Thin-layer chromatography (TLC) densitometry is an alternative for simultaneous determination with paracetamol, offering a linear range of 0.32–3.20 µg/spot and comparable accuracy (99–100% recovery) .
Q. Why is this compound frequently combined with paracetamol or NSAIDs in clinical formulations?
- Methodological Answer : this compound’s diuretic and vasodilatory effects complement the analgesic properties of paracetamol and NSAIDs (e.g., naproxen) in treating dysmenorrhea. Researchers validate these combinations using bioanalytical methods (e.g., LC-MS) to monitor pharmacokinetic interactions, ensuring no interference in drug absorption or metabolism. Clinical trials often employ crossover designs to compare efficacy, with endpoints like pain relief scores and plasma concentration-time profiles .
Q. What pharmacokinetic parameters are critical when designing this compound studies?
- Methodological Answer : Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t1/2), and area under the curve (AUC). Non-compartmental analysis (NCA) is standard but may fail for multiexponential decay profiles, necessitating compartmental models. For example, this compound’s t1/2 in Mexican female subjects was 4.6 hours, but NCA limitations require cautious interpretation .
Advanced Research Questions
Q. How should researchers address contradictions in pharmacokinetic data for this compound?
- Methodological Answer : Discrepancies in parameters like t1/2 or AUC often arise from model selection (e.g., non-compartmental vs. compartmental approaches). To resolve this, use model-dependent analyses (e.g., two-compartment models) and validate with bootstrapping or Monte Carlo simulations. For example, this compound’s biexponential decay in plasma suggests multicompartment distribution, requiring advanced statistical tools for accurate parameter estimation .
Q. What methodological considerations ensure robustness in stability-indicating assays for this compound?
- Methodological Answer : Forced degradation studies under stress conditions (e.g., 0.1N HCl, 3% H2O2, 80°C) are essential. Chromatographic methods must resolve this compound from degradation products, with peak purity >99% and resolution >2.0. System suitability parameters (e.g., tailing factor <1.5, theoretical plates >6000) ensure reproducibility. A validated HPLC method demonstrated 98–102% recovery even with 50% degradation .
Q. Which experimental models elucidate this compound’s antinociceptive mechanisms?
- Methodological Answer : The formalin test in rodents is used to study peripheral antinociception. This compound’s effect is blocked by opioid receptor antagonists (e.g., naloxone) and nitric oxide synthase inhibitors, implicating the NO-cGMP-K<sup>+</sup> channel pathway. Researchers use dose-response curves and pathway-specific inhibitors to isolate mechanisms, ensuring controls for systemic effects (e.g., blood pressure changes) .
Q. How do simultaneous quantification methods for this compound and co-administered drugs mitigate analytical challenges?
- Methodological Answer : RP-LC methods with dual-wavelength detection (e.g., 254 nm for paracetamol, 277 nm for this compound) enable specificity in multicomponent formulations. Mobile phase optimization (e.g., methanol-sodium hexane sulfonate-formic acid) resolves peak overlaps. Method validation includes robustness testing against pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
Properties
IUPAC Name |
2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOTUUBRFJHZQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209397 | |
Record name | Pamabrom [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-04-2 | |
Record name | Pamabrom | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamabrom [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamabrom [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMABROM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.